
Dimethyl(2-methoxyethyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-methoxyethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate groupThe molecular formula of this compound is C5H14NO4P, and it has a molecular weight of 183.14 g/mol .
Métodos De Preparación
The synthesis of Dimethyl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of dimethyl phosphoramidate with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity. These methods may include continuous flow reactors and other advanced technologies to optimize yield and reduce production costs .
Análisis De Reacciones Químicas
Dimethyl(2-methoxyethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can produce a variety of phosphoramidate derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl(2-methoxyethyl)phosphoramidate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethyl(2-methoxyethyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Dimethyl(2-methoxyethyl)phosphoramidate can be compared with other similar compounds, such as phosphonamidates and phosphoramidites . These compounds share some structural similarities but differ in their chemical properties and applications:
Phosphonamidates: Known for their stability and use in asymmetric catalysis and pharmaceutical research.
Phosphoramidites: Widely used in the synthesis of oligonucleotides and other nucleic acid derivatives.
This compound is unique due to its specific chemical structure and the presence of the 2-methoxyethyl group, which imparts distinct properties and reactivity.
Propiedades
Número CAS |
35812-36-3 |
|---|---|
Fórmula molecular |
C5H14NO4P |
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
N-dimethoxyphosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C5H14NO4P/c1-8-5-4-6-11(7,9-2)10-3/h4-5H2,1-3H3,(H,6,7) |
Clave InChI |
ATZRDUWAPJBPJZ-UHFFFAOYSA-N |
SMILES canónico |
COCCNP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


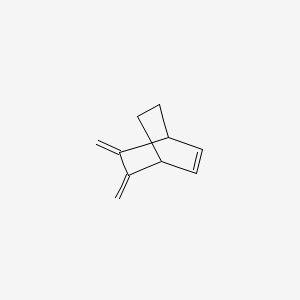
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)

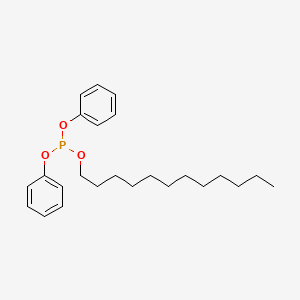
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
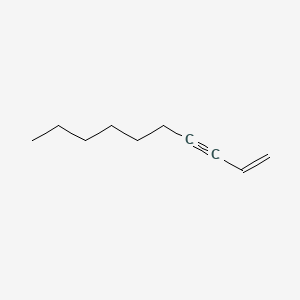

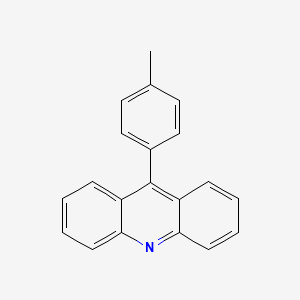
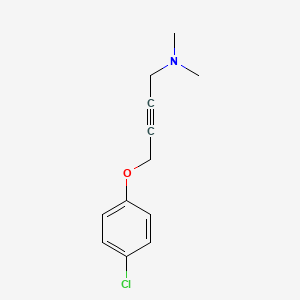
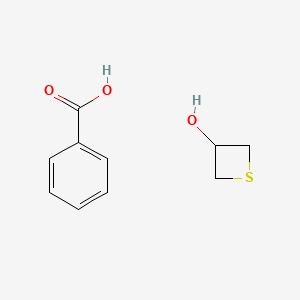


![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
